molecular formula C25H27NO3 B14382855 N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine CAS No. 87991-45-5

N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine

Cat. No.: B14382855
CAS No.: 87991-45-5
M. Wt: 389.5 g/mol
InChI Key: CKIWOAGOWGLRCT-QHCPKHFHSA-N
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Description

N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine is an organic compound with a complex structure that includes a phenylalanine backbone and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine is unique due to its specific substitution pattern and the presence of the phenylalanine backbone. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

87991-45-5

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

(2S)-2-[4-(2-methyl-1-phenylpropan-2-yl)oxyanilino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H27NO3/c1-25(2,18-20-11-7-4-8-12-20)29-22-15-13-21(14-16-22)26-23(24(27)28)17-19-9-5-3-6-10-19/h3-16,23,26H,17-18H2,1-2H3,(H,27,28)/t23-/m0/s1

InChI Key

CKIWOAGOWGLRCT-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(CC1=CC=CC=C1)OC2=CC=C(C=C2)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OC2=CC=C(C=C2)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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